R-(-)-Manidipine-d4 is a deuterated analog of Manidipine, a calcium channel blocker primarily used for the treatment of hypertension. The introduction of deuterium atoms into the molecular structure aims to enhance the compound’s metabolic stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes. This compound is of significant interest in both pharmaceutical research and clinical applications.
R-(-)-Manidipine-d4 is synthesized through various chemical methods that incorporate deuterium into the Manidipine structure. It is available from specialized chemical suppliers and is often used in research settings to study isotope effects on drug metabolism and efficacy.
R-(-)-Manidipine-d4 falls under the category of calcium channel blockers, specifically classified as a dihydropyridine derivative. Its classification is important for understanding its mechanism of action and therapeutic applications.
The synthesis of R-(-)-Manidipine-d4 involves several key steps:
The synthesis typically requires careful optimization of reaction conditions to maximize yield and purity while minimizing environmental impact. Techniques such as continuous flow chemistry may be employed for efficiency in industrial settings.
R-(-)-Manidipine-d4 has a similar structural framework to its non-deuterated counterpart, with the primary distinction being the presence of deuterium atoms. The molecular formula is , where D represents deuterium.
R-(-)-Manidipine-d4 can participate in several chemical reactions:
These reactions can be utilized to modify the compound for various applications or to study its reactivity profile compared to non-deuterated forms.
R-(-)-Manidipine-d4 functions primarily by blocking voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents calcium ions from entering these cells, resulting in vasodilation and a decrease in blood pressure. The incorporation of deuterium may enhance binding affinity and prolong action duration, thus improving therapeutic efficacy compared to its non-deuterated form .
Relevant analyses often include spectroscopic methods (e.g., nuclear magnetic resonance) to confirm structural integrity and purity .
R-(-)-Manidipine-d4 has several scientific applications:
R-(-)-Manidipine-d4 is a deuterated analogue of the calcium channel blocker manidipine, featuring four deuterium atoms at specific molecular positions. Its systematic chemical name is 3-(2-(4-benzhydrylpiperazin-1-yl)ethyl-1,1,2,2-d4) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, with the CAS Registry Number 1217718-54-1 [1] [2]. The molecular formula is C₃₅H₃₄D₄N₄O₆, yielding a molecular weight of 614.7 g/mol (SynZeal) or 614.74 g/mol (TLC Standards), compared to 610.71 g/mol for non-deuterated R-(-)-Manidipine [1] [5].
The isotopic labeling occurs at the ethyl linker connecting the dihydropyridine and piperazine moieties, precisely substituting all four hydrogen atoms (two methylene and two methyl hydrogens) in the -CH₂-CH₂- group with deuterium ( [1], SMILES: O=C(..C)OC([2H])([2H])C([2H])([2H])N3CCN(..)CC3). This targeted deuteration creates a chemically equivalent but spectroscopically distinct analogue of the parent drug. The core structure retains the chiral dihydropyridine ring with R-configuration at the 4-position, the 3-nitrophenyl substituent, and the benzhydrylpiperazine group, which collectively define manidipine’s pharmacological activity [1] [5] [8].
Table 1: Molecular Characteristics of R-(-)-Manidipine-d4
Property | Specification |
---|---|
CAS Number | 1217718-54-1 |
Molecular Formula | C₃₅H₃₄D₄N₄O₆ |
Molecular Weight | 614.7 / 614.74 g/mol |
Chemical Name | 3-(2-(4-benzhydrylpiperazin-1-yl)ethyl-1,1,2,2-d4) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Deuteration Position | Ethyl linker (-CD₂-CD₂-) between dihydropyridine carboxylate and piperazine ring |
Chiral Center Configuration | R-configuration at C4 of dihydropyridine ring |
Key Structural Groups | Dihydropyridine core, 3-nitrophenyl, benzhydrylpiperazine |
R-(-)-Manidipine-d4 is isotopically distinct but chemically analogous to its non-deuterated counterpart, R-(-)-Manidipine (free base CAS 133082-19-6, hydrochloride CAS 89226-75-5). Key comparative properties are summarized in Table 2 [1] [5] [7]:
Table 2: Comparative Properties of R-(-)-Manidipine-d4 and Non-Deuterated R-(-)-Manidipine
Property | R-(-)-Manidipine-d4 | Non-Deuterated R-(-)-Manidipine |
---|---|---|
CAS Number | 1217718-54-1 | 133082-19-6 (Free base) / 89226-75-5 (2HCl) |
Molecular Formula | C₃₅H₃₄D₄N₄O₆ | C₃₅H₃₈N₄O₆ (Free base) / C₃₅H₄₀Cl₂N₄O₆ (2HCl) |
Molecular Weight | 614.7 / 614.74 g/mol | 610.71 g/mol (Free base) / 683.63 g/mol (2HCl) |
Mass Spectrometry | Base peak m/z increased by 4 units (M⁺) | Characteristic m/z for C₃₅H₃₈N₄O₆ |
Vibrational Spectroscopy | C-D stretches (~2100-2200 cm⁻¹) visible | Absence of C-D stretches |
Chromatography (RP-HPLC) | Slightly shorter retention time (RRT ~0.98) | Reference retention time |
Primary Application | Internal Standard, Tracer, Metabolism Studies | Active Pharmaceutical Ingredient (API) |
The 4 Da mass difference is the most significant analytical distinction, readily detectable by mass spectrometry (MS). This makes R-(-)-Manidipine-d4 invaluable as a stable isotope-labeled internal standard in quantitative bioanalytical methods like LC-MS/MS for the non-deuterated drug. Its near-identical chemical behavior ensures co-elution during chromatography, while its distinct mass allows specific detection, minimizing matrix effects and improving assay accuracy and precision [1] [2] [5].
In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium atoms render the labeled ethylenic protons (-CH₂-CH₂-) in the parent compound magnetically silent. Signals corresponding to these protons (~2.5-4.0 ppm in the non-deuterated compound) are absent, replaced by low-intensity signals or isotope shifts observable in specialized experiments. Infrared (IR) spectroscopy clearly distinguishes the two compounds by the presence of characteristic C-D stretching vibrations in the 2100-2200 cm⁻¹ region, absent in the non-deuterated API [1] [7].
Despite these spectroscopic differences, the pharmacological target affinity and intrinsic in vitro activity are expected to be identical to non-deuterated R-(-)-Manidipine, as deuteration does not alter the pharmacophore structure or chiral center configuration. However, pharmacokinetic differences may arise due to the isotope effect, particularly if metabolic transformations involve cleavage of the C-D bonds, potentially leading to slower metabolic rates for pathways involving the labeled ethyl linker [1].
Table 3: Key Applications of R-(-)-Manidipine-d4
Application Area | Purpose |
---|---|
Bioanalytical Chemistry | Internal standard in LC-MS/MS quantification of manidipine in biological matrices (plasma, serum, urine) |
Metabolism Studies | Tracer for identifying and quantifying metabolites via isotopic patterns |
Analytical Method Development & Validation (AMV) | Reference standard for specificity, linearity, accuracy, precision testing |
Quality Control (QC) | System suitability testing, impurity profiling, stability-indicating methods |
Abbreviated New Drug Application (ANDA) | Supporting regulatory filings for generic manidipine products |
Mechanistic Studies | Probing metabolic pathways and potential isotope effects on clearance |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3